molecular formula C13H8O5S2 B12603069 Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-

Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-

Cat. No.: B12603069
M. Wt: 308.3 g/mol
InChI Key: NGSARUJAKPRRDR-UHFFFAOYSA-N
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Description

Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- is a heterocyclic compound that features a fused ring system containing both benzene and thiophene units. This compound is of significant interest due to its unique structural properties, which make it a valuable candidate for various applications in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- typically involves the construction of the benzo[b]thieno[2,3-d]thiophene core followed by functionalization at specific positions. One common method involves the treatment of ketones with methyl thioglycolate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and calcium oxide powder . Another approach includes the use of sodium sulfide and an alkylating agent containing a methylene active component .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.

Scientific Research Applications

Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound functions as a semiconductor by facilitating charge transport through its conjugated system. This is achieved through the delocalization of π-electrons across the fused ring system, which allows for efficient charge mobility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- stands out due to its specific functionalization, which enhances its solubility and processability in various solvents. This makes it particularly suitable for solution-processable applications in organic electronics, where other similar compounds might fall short .

Properties

Molecular Formula

C13H8O5S2

Molecular Weight

308.3 g/mol

IUPAC Name

3-(carboxymethoxy)thieno[3,2-b][1]benzothiole-2-carboxylic acid

InChI

InChI=1S/C13H8O5S2/c14-8(15)5-18-9-11-10(20-12(9)13(16)17)6-3-1-2-4-7(6)19-11/h1-4H,5H2,(H,14,15)(H,16,17)

InChI Key

NGSARUJAKPRRDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=C(S3)C(=O)O)OCC(=O)O

Origin of Product

United States

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